molecular formula C11H13ClF2N2O B1422317 1-(2,4-Difluorobenzoyl)piperazine hydrochloride CAS No. 1065586-37-9

1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Cat. No.: B1422317
CAS No.: 1065586-37-9
M. Wt: 262.68 g/mol
InChI Key: GOKZJHFFNFROOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is an organic compound with the molecular formula C11H13ClF2N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a difluorobenzoyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+Piperazine1-(2,4-Difluorobenzoyl)piperazine+HCl\text{2,4-Difluorobenzoyl chloride} + \text{Piperazine} \rightarrow \text{1-(2,4-Difluorobenzoyl)piperazine} + \text{HCl} 2,4-Difluorobenzoyl chloride+Piperazine→1-(2,4-Difluorobenzoyl)piperazine+HCl

The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The difluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(2,4-Difluorobenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Difluorobenzyl)piperazine: Similar structure but with a benzyl group instead of a benzoyl group.

    1-(3,5-Difluorobenzoyl)piperazine: Similar structure but with fluorine atoms at different positions on the benzoyl group.

    1-(2-Fluorophenyl)piperazine: Contains only one fluorine atom on the phenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

IUPAC Name

(2,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZJHFFNFROOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065586-37-9
Record name 1-(2,4-difluorobenzoyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.